Methyl [3,3'-bipyridine]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3,3’-bipyridine]-2-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the ester group at the 2-position of the bipyridine framework enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3,3’-bipyridine]-2-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Another method is the Stille coupling reaction, which uses an organotin compound instead of a boronic acid . This reaction also requires a palladium catalyst and similar reaction conditions.
Industrial Production Methods
Industrial production of methyl [3,3’-bipyridine]-2-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalytic systems can be optimized to reduce costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl [3,3’-bipyridine]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Methyl [3,3’-bipyridine]-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [3,3’-bipyridine]-2-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and redox reactions, influencing molecular targets and pathways . The compound’s ester group can also undergo hydrolysis, releasing the active bipyridine moiety .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different reactivity due to the position of the nitrogen atoms.
4,4’-Bipyridine: Another bipyridine isomer with distinct electronic properties and applications.
6,6’-Bipyridine: Less common but used in specific applications requiring unique coordination environments.
Uniqueness
Methyl [3,3’-bipyridine]-2-carboxylate is unique due to the presence of the ester group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for further modification and derivatization, making it a valuable compound in various research fields .
Biological Activity
Methyl [3,3'-bipyridine]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bipyridine backbone with a carboxylate functional group. This structure is pivotal in influencing its biological interactions. The presence of the carboxylate group is known to enhance solubility and facilitate interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate have been evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Case Study: Antitumor Effects
- Compound : Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate
- Cell Lines Tested : MDA-MB-231, MDA-MB-468
- Assays Used : Sulforhodamine B assay, Trypan blue exclusion assay, Bromodeoxyuridine assay
- Results :
- GI50 Concentration : 13 µM for MDA-MB-231
- Effects Observed :
- Significant reduction in cell viability.
- Increased G0/G1 phase population and decreased S phase.
- Reduction in tumor size in an in ovo CAM model.
The promising results indicate that these compounds selectively inhibit cancer cell proliferation while exhibiting minimal toxicity to non-tumorigenic cells (MCF-12A) .
Antibacterial Activity
This compound also shows potential antibacterial properties. Research has demonstrated that compounds with similar bipyridine structures exhibit activity against various bacterial strains.
Table 1: Antibacterial Activity Overview
Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | E. faecalis, P. aeruginosa, S. typhi | 40 - 50 | 29 (E. faecalis), 24 (P. aeruginosa) |
Comparison with Ceftriaxone | Standard antibiotic | N/A | Comparable |
These findings suggest that this compound derivatives can serve as effective alternatives or complements to traditional antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Anticancer Mechanism :
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at G0/G1 phase.
- Inhibition of cell proliferation through interference with DNA synthesis.
-
Antibacterial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of bacterial protein synthesis.
- Potential interference with metabolic pathways critical for bacterial survival.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-10(5-3-7-14-11)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI Key |
NEJJGDPGRCKRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.